

Technical Guide: Spectroscopic Characterization of 4'-Thioinosine

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Compound of Interest

Compound Name: 4'-Thioinosine

Cat. No.: B14045832

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Executive Summary & Structural Context

Compound: **4'-Thioinosine** (9-(4-thio- β -D-ribofuranosyl)hypoxanthine) Molecular Formula:

Exact Mass: 284.0579 Da

The "Sulfur Effect": Replacing the 4'-oxygen with sulfur introduces three critical spectroscopic changes:

- **Shielding of C4':** The most diagnostic marker. The C4' carbon signal shifts upfield by ~30 ppm (from ~80 ppm to ~50 ppm) due to the lower electronegativity of sulfur compared to oxygen and the "heavy atom" effect.
- **Sugar Puckering:** The C-S bond length (1.82 Å) vs C-O (1.43 Å) forces the sugar ring into a preferred C3'-endo (North) conformation, affecting coupling constants.
- **Isotopic Signature:** The presence of (³⁴S, 4.21% natural abundance) creates a distinct M+2 satellite in Mass Spectrometry.

Mass Spectrometry Analysis

Objective: Confirm molecular formula and analyze fragmentation to verify the thio-sugar/base connectivity.

Ionization & Isotopic Pattern

- Method: ESI-HRMS (Electrospray Ionization, High-Resolution, Positive Mode).
- Molecular Ion:

(Calculated).
- Isotopic Check: Unlike standard nucleosides, 4'-TI will show a recognizable peak at roughly 4.5% relative intensity due to

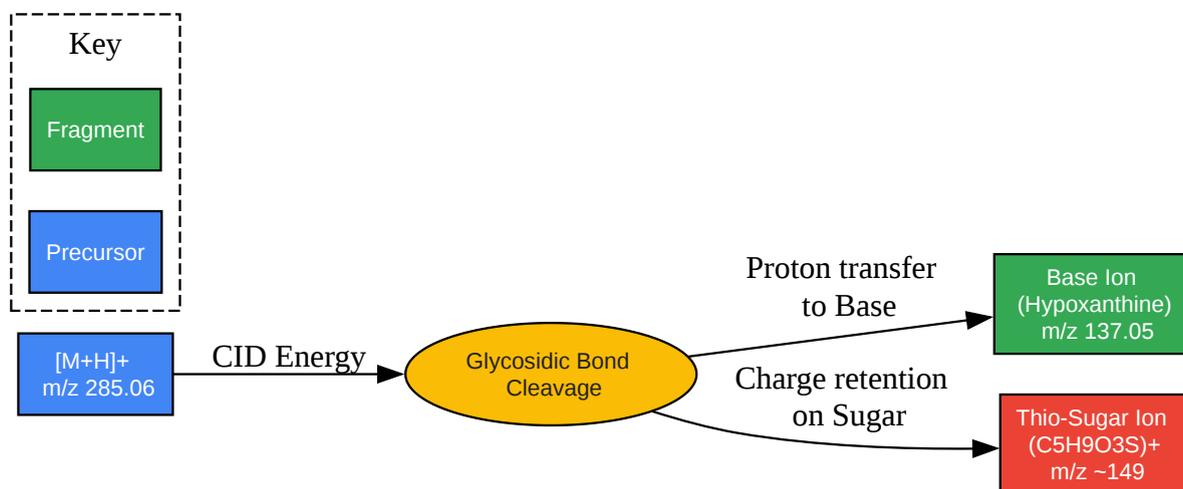
. This is a key quality control check to distinguish it from O-nucleoside impurities.

Fragmentation Pathway (MS/MS)

The glycosidic bond in 4'-thionucleosides is generally more labile than in oxo-nucleosides.

| Fragment Ion | m/z (approx) | Origin | Diagnostic Value |
|--------------|--------------|--------|--------------------------|
| Precursor | 285.06 | | Intact Molecule |
| Base | 137.05 | | Confirms Inosine Base |
| Sugar | 149.02 | | Confirms Thio-sugar core |
| Loss of Base | 149.02 | | Glycosidic cleavage |

Visualization: MS Fragmentation Logic



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Caption: ESI-MS/MS fragmentation pathway showing the characteristic glycosidic cleavage yielding the Hypoxanthine base and Thioribose sugar ions.

NMR Spectroscopy Analysis

Objective: Definitive structural assignment and stereochemical (anomeric) confirmation.

Solvent: DMSO-d₆ is recommended over D₂O to observe exchangeable protons (OH, NH) and prevent overlap of the water signal with the critical H1' region.

¹H NMR (Proton) Characteristics

The sulfur atom exerts a shielding effect on H4' and alters the magnetic anisotropy experienced by H1'.

| Proton | Chemical Shift (, ppm) | Multiplicity | Coupling (, Hz) | Notes |
|----------|-------------------------|--------------|------------------|------------------------------------------------------|
| H2 | 8.10 - 8.30 | s | - | Purine Base (Deshielded) |
| H8 | 8.00 - 8.15 | s | - | Purine Base |
| H1' | 5.80 - 6.00 | d | - | Anomeric proton. Key stereocenter. |
| OH-2',3' | 5.20 - 5.50 | d/m | - | Exchangeable (DMSO only) |
| OH-5' | 5.00 - 5.15 | t | - | Exchangeable (DMSO only) |
| H2' | 4.30 - 4.50 | m | - | - |
| H3' | 4.05 - 4.20 | m | - | - |
| H4' | 3.10 - 3.40 | m | - | Diagnostic: Upfield shift vs O-nucleoside (~3.9 ppm) |
| H5'a/b | 3.50 - 3.70 | m | - | - |

Critical Insight - Anomeric Configuration:

- Anomer (Bioactive): Typically exhibits a coupling constant of 5.0 - 7.0 Hz in 4'-thionucleosides due to the C3'-endo puckering preference. This is distinct from standard RNA where the coupling constant is often ~4-5 Hz, but the trend holds.
- Anomer (Impurity): Often shows a smaller or significantly different coupling constant depending on the specific twist, but NOE (Nuclear Overhauser Effect) is the gold standard

for confirmation.

- o Protocol: Irradiate H1'. If NOE is observed at H4', it is the -anomer (H1' and H4' are on the same face/cis). If NOE is observed at H3'/H5', it is likely

13C NMR (Carbon) Characteristics

This is the definitive proof of the 4'-Thio modification.

| Carbon | Chemical Shift (, ppm) | Assignment | The "Sulfur Marker" |
|--------|-------------------------|----------------|-------------------------------------------------|
| C6 | 156.0 - 158.0 | Carbonyl (C=O) | Base |
| C2 | 145.0 - 146.0 | CH | Base |
| C4 | 148.0 - 149.0 | C-N | Base |
| C8 | 138.0 - 140.0 | CH | Base |
| C5 | 124.0 - 125.0 | C-C | Base |
| C1' | 86.0 - 89.0 | Anomeric | Slightly downfield from standard |
| C2' | 73.0 - 75.0 | CH-OH | - |
| C3' | 72.0 - 74.0 | CH-OH | - |
| C4' | 48.0 - 53.0 | CH-S | PRIMARY CONFIRMATION (vs ~80-85 ppm in Inosine) |
| C5' | 60.0 - 62.0 | CH2-OH | - |

2D NMR Workflow (HMBC & COSY)

To assign the structure de novo, follow this correlation logic:

- COSY: Trace the spin system from H1'

H2'

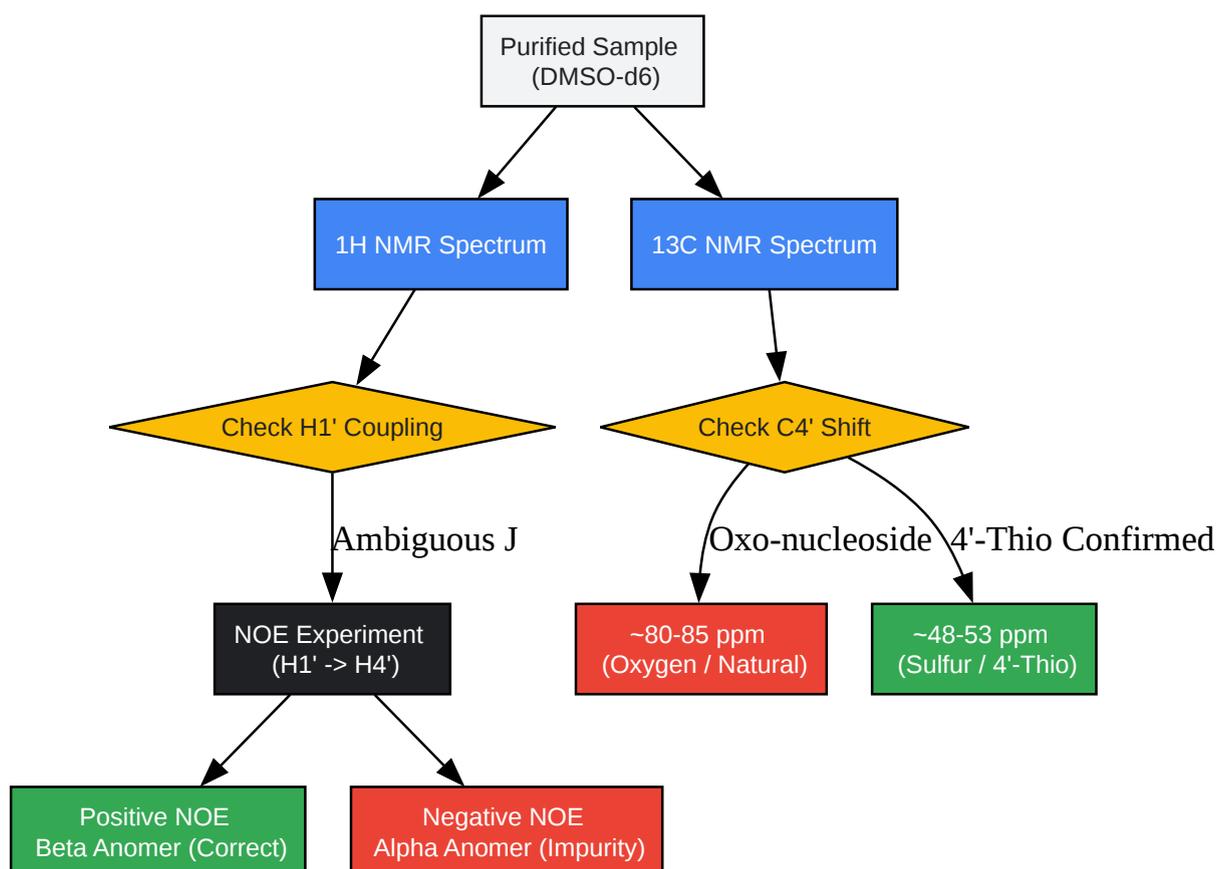
H3'

H4'

H5'

- HSQC: Correlate protons to carbons. Verify that the proton at ~3.3 ppm correlates to the carbon at ~50 ppm (C4').
- HMBC: Link the Sugar to the Base. Look for a correlation between H1' and C4/C8 of the purine ring to confirm the N9-glycosidic linkage.

Visualization: NMR Assignment Logic



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Caption: Logic flow for confirming the 4'-thio modification via C4' shift and establishing stereochemistry via NOE.

Experimental Protocol Standards

Sample Preparation[2][6]

- Mass: Dissolve 5–10 mg of dry **4'-thioinosine** in 0.6 mL of DMSO-d6 (99.9% D).
- Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.
- Temperature: Acquire at 298 K (25°C). If OH signals are broad, elevate to 310 K or add a drop of D2O (note: D2O will erase OH signals).

Acquisition Parameters[2][4][7]

- 1H NMR: Minimum 16 scans, relaxation delay (d1)
2.0s to ensure quantitative integration of the anomeric proton.
- 13C NMR: Minimum 1000 scans (due to lower sensitivity and sample quantity), proton-decoupled.
- Reference: Calibrate DMSO-d6 residual pentet to 2.50 ppm (1H) and 39.5 ppm (13C).

References

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- 1. $\geq 98\%$, Adenosine uptake inhibitor, solid | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
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